1-(4-Ethylpiperidin-4-yl)azepane is a chemical compound belonging to the class of azepanes, which are seven-membered saturated heterocycles containing nitrogen. This compound features a piperidine moiety, which contributes to its potential biological activities. The classification of 1-(4-Ethylpiperidin-4-yl)azepane falls under the category of cyclic amines with potential applications in medicinal chemistry due to their structural similarities to various bioactive compounds.
The synthesis of 1-(4-Ethylpiperidin-4-yl)azepane can be approached through several methods. One common method involves the reductive amination of piperidinyl derivatives with suitable carbonyl compounds. For instance, starting from 1-(piperidin-4-yl)azepane, one can introduce an ethyl group via alkylation reactions.
Technical Details:
The molecular structure of 1-(4-Ethylpiperidin-4-yl)azepane can be represented as follows:
The compound has a seven-membered azepane ring fused with a piperidine ring, characterized by the presence of nitrogen atoms that influence its chemical properties and reactivity. The structure can be visualized using molecular modeling software to analyze steric interactions and conformational flexibility.
1-(4-Ethylpiperidin-4-yl)azepane can undergo various chemical reactions typical for nitrogen-containing heterocycles:
Reactions:
Technical Details:
The reaction conditions often involve the use of strong acids or bases and may require specific solvents to facilitate solubility and reactivity.
The mechanism of action for compounds like 1-(4-Ethylpiperidin-4-yl)azepane is primarily related to their interaction with biological targets, such as receptors or enzymes.
Studies on related compounds suggest that modifications in the piperidine and azepane structures significantly affect their pharmacological profiles.
Relevant analyses such as NMR spectroscopy and mass spectrometry are employed to confirm the identity and purity of synthesized compounds.
1-(4-Ethylpiperidin-4-yl)azepane has potential applications in several scientific fields:
Research continues into the biological activities associated with this compound, particularly in relation to its pharmacological effects on central nervous system targets.
1-(4-Ethylpiperidin-4-yl)azepane is a structurally complex bicyclic amine featuring a piperidine ring fused to an azepane moiety via a quaternary carbon center. Its molecular formula is C₁₃H₂₆N₂ (molecular weight: 210.37 g/mol), with the ethyl substituent at the 4-position of the piperidine ring serving as a critical modulator of lipophilicity and steric bulk [4] . This compound exemplifies the strategic hybridization of two pharmacologically significant heterocycles: piperidine (a saturated 6-membered nitrogen heterocycle) and azepane (a 7-membered saturated nitrogen heterocycle). As a scaffold, it occupies a niche in medicinal chemistry due to its conformational flexibility, 3D complexity, and potential for multi-target engagement within the central nervous system (CNS). Its exploration aligns with efforts to discover novel neuropharmacological agents with improved blood-brain barrier (BBB) penetration and receptor selectivity profiles [1] [4].
Table 1: Structural and Physicochemical Properties of 1-(4-Ethylpiperidin-4-yl)azepane
| Property | Value | Description/Implication |
|---|---|---|
| Molecular Formula | C₁₃H₂₆N₂ | Indicates carbon, hydrogen, and nitrogen composition |
| Molecular Weight | 210.37 g/mol | Falls within optimal range for CNS penetration (typically <450 g/mol) |
| IUPAC Name | 1-(4-Ethylpiperidin-4-yl)azepane | Systematic chemical name |
| Canonical SMILES | CCC1(CCNCC1)N2CCCCCC2 | Linear notation depicting atomic connectivity |
| Topological Polar SA | ~12.8 Ų | Estimates molecular polarity and potential for membrane permeation |
| XLogP3 | Estimated >2.0 | Predicts moderate lipophilicity (enhances BBB penetration) |
| Hydrogen Bond Acceptor Count | 2 (tertiary nitrogens) | Low count favors passive diffusion across biological membranes |
Piperidine stands as the most prevalent nitrogen-containing heterocycle in FDA-approved pharmaceuticals, forming the core of over 70 commercialized drugs spanning therapeutic areas such as central nervous system (CNS) modulation, analgesia, antihistaminic activity, and oncology. Its saturated ring adopts a stable chair conformation, providing a stereochemically defined platform for attaching pharmacophoric groups. Piperidine’s protonatable nitrogen facilitates crucial ionic interactions with biological targets (e.g., opioid receptors, monoamine transporters) and enhances water solubility as salts [6]. Azepane, the 7-membered homologue, offers distinct advantages: increased conformational flexibility, enhanced solubility profiles due to reduced crystal lattice energy, and the potential to explore novel bioactive space less prone to off-target effects. While less common than piperidine in existing drugs, azepane’s larger ring size allows for different vectorial orientations of substituents and access to unique receptor subsites [1]. The integration of both rings within a single scaffold, as seen in 1-(4-Ethylpiperidin-4-yl)azepane, represents a deliberate strategy to merge the proven drugability of piperidine with the under-explored pharmacological potential and favorable physicochemical properties (e.g., balanced logP, reduced molecular rigidity) of azepane [1] [4].
The fusion of piperidine and azepane in 1-(4-Ethylpiperidin-4-yl)azepane creates a unique 3D pharmacophore with significant potential for neuropharmacology. The quaternary carbon at the 4-position of the piperidine ring, bearing the ethyl substituent, serves as a pivotal spacer. This arrangement positions the two tertiary nitrogen atoms (piperidine-N and azepane-N) at a specific spatial separation, enabling simultaneous interaction with complementary binding pockets in complex neuronal targets. Crucially, the ethyl group enhances lipophilicity (predicted XLogP3 > 2.0), facilitating blood-brain barrier (BBB) penetration – a critical requirement for CNS-active agents [4] . This structural motif aligns with emerging trends in polypharmacology, where single molecules are designed to modulate multiple, synergistic targets. Notably, related bicyclic azepane scaffolds (specifically N-benzylated derivatives) have recently demonstrated potent dual activity: nanomolar inhibition of monoamine transporters (NET IC₅₀ < 100 nM; DAT IC₅₀ < 100 nM) and significant sigma-1 receptor (σ1R) affinity (IC₅₀ ≈ 110 nM) [1]. This multi-target profile suggests potential utility in complex neuropsychiatric disorders like depression or substance abuse, where modulation of monoamine reuptake combined with σ1R antagonism may offer enhanced efficacy or reduced side effects compared to selective agents [1] [10]. The specific spatial arrangement and electronic environment provided by the 1-(4-Ethylpiperidin-4-yl)azepane core make it a compelling template for developing ligands targeting such synergistic pathways.
Table 2: Synthetic Routes and Key Intermediates for Piperidine-Azepane Hybrids
| Synthetic Strategy | Key Steps & Intermediates | Challenges/Advantages | Applicability to Target Compound |
|---|---|---|---|
| Retrosynthesis (AiZynthfinder) | Disconnection at quaternary C; Commercial piperidine/azepane precursors | High feasibility predicted; Relies on commercial building blocks | Highly applicable; Route predicted computationally [1] |
| Piperidine Alkylation | 4-Ethylpiperidine + Azepane-containing alkyl halide | Requires selective alkylation; Potential for quaternary salt formation | Direct route; Needs optimized conditions [4] |
| Reductive Amination/Cyclization | 1,6-Dihalohexane + 4-Amino-4-ethylpiperidine | Step economy vs. selectivity control; Risk of oligomerization | Potential for azepane ring formation on piperidine core |
| Multi-component Reactions | Potential use of ketones, amines, aldehydes | High atom economy; Complex mixture control | Less explored; Requires specific catalyst design |
The exploration of piperidine-azepane hybrids represents a focused evolution within broader heterocyclic medicinal chemistry. Initial drug discovery efforts heavily favored simple monocyclic piperidines due to their synthetic accessibility and proven target engagement (e.g., fentanyl’s piperidine core for μ-opioid receptor agonism). However, the limitations of monocyclic scaffolds – including receptor selectivity issues and susceptibility to metabolic degradation – spurred interest in more complex, conformationally restricted, or novel polycyclic systems [6]. Early bicyclic systems often featured fused or bridged decahydroquinolines or norbornane-type structures, which sometimes suffered from synthetic complexity or poor pharmacokinetics [1]. Systematic enumeration of chemical space using databases like GDB-4c revealed a significant underrepresentation of relatively simple bicyclic scaffolds incorporating seven-membered rings like azepane. Computational studies identified over 1000 potential mono-/bicyclic amine/diamine scaffolds with ring sizes 5, 6, or 7; remarkably, ~60% (680 compounds), primarily those containing at least one azepane ring, were absent from PubChem, highlighting their novelty [1]. This finding catalyzed targeted synthesis campaigns. The specific incorporation of alkyl substituents (like ethyl) at key positions (e.g., the 4-position of piperidine) emerged as a strategy to fine-tune lipophilicity and steric bulk, optimizing interactions within hydrophobic receptor pockets and enhancing CNS bioavailability [4] [1]. 1-(4-Ethylpiperidin-4-yl)azepane embodies this progression: a synthetically tractable yet novel scaffold deliberately designed to leverage the combined advantages of two established nitrogen heterocycles while introducing unique spatial and electronic properties conferred by the fusion pattern and alkyl substitution. Its development signifies a shift towards rationally exploiting underutilized, yet synthetically feasible, regions of chemical space for neurotherapeutic discovery [1] .
Table 3: Biological Activities of Structurally Related Bicyclic Amines
| Compound Class | Primary Biological Activities | Key Findings | Relevance to Target Compound |
|---|---|---|---|
| N-Benzylated Bicyclic Azepanes | NET/DAT/SERT Inhibition (IC₅₀ < 100 nM); σ1R Affinity (IC₅₀ ≈ 110 nM) | Potent dual monoamine transporter inhibition + σ1R interaction; Good brain penetrance; In vivo efficacy in behavioral models [1] | Direct structural analog; Shares core bicyclic azepane-piperidine motif |
| Fentanyl Derivatives (Piperidine Core) | μ-Opioid Receptor (MOR) Agonism | Piperidine ring essential; Azepane substitution reduces MOR affinity [10] | Highlights context-dependent SAR; Target compound unlikely strong MOR agonist |
| Triazole-Fentanyl Hybrids | Moderate MOR & σ1R Affinity (µM range) | Demonstrated feasibility of dual MOR/σ1R ligands; Triazole linker used [10] | Illustrates therapeutic potential of dual activity (MOR/σ1R), though via different chemotype |
| Simple Azepane-Acridine Adducts | Antimicrobial Activity (S. aureus IC₅₀ 1.41–2.75 µg/mL) | Validates azepane as a bioactive scaffold component in complex hybrids [9] | Confirms broader utility of azepane beyond CNS targets |
CAS No.: 25560-91-2
CAS No.:
CAS No.: 72572-96-4
CAS No.: 127886-77-5